molecular formula C11H13NO4S B8451268 5-(Cyclobutylmethylsulfonyl)pyridine-2-carboxylic acid

5-(Cyclobutylmethylsulfonyl)pyridine-2-carboxylic acid

Cat. No.: B8451268
M. Wt: 255.29 g/mol
InChI Key: ZNAFHRREEHRLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclobutylmethylsulfonyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

5-(cyclobutylmethylsulfonyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H13NO4S/c13-11(14)10-5-4-9(6-12-10)17(15,16)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14)

InChI Key

ZNAFHRREEHRLJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CS(=O)(=O)C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask was added methyl 5-bromopyridine-2-carboxylate (0.5 g, 2.3 mmol) followed by DMF (5 mL) and sodium sulfanide (259 mg, 4.6 mmol). The reaction was heated at 65° C. overnight. Bromomethylcyclobutane (260 μL, 2.3 mmol) was added and the reaction was allowed to stir for 30 minutes while cooling to 25° C. The reaction was then quenched with brine and extracted with ethyl acetate 3 times. The organic layers were combined and dried over sodium sulfate and the solvent was evaporated. The crude reaction mixture was then treated with 50 mL of Clorox® bleach and allowed to stir for 30 minutes. LiOH (5 mL of 3M) was added and the reaction was allowed to stir for 1 h. The reaction was extracted with ethyl acetate and the organic layer was discarded. The aqueous layer was acidified to pH 2 and extracted with ethyl acetate 3 times. The organic layers were combined and dried over sodium sulfate. The crude product was purified via HPLC (1-99%) ACN:H2O with a 0.1% TFA modifier. 5-(Cyclobutylmethylsulfonyl)picolinic acid (39 mg) was isolated as a white solid. 1H NMR (400 MHz, MeOD) δ 9.11 (dd, J=2.2, 0.8 Hz, 1H), 8.47 (dd, J=8.2, 2.2 Hz, 1H), 8.35 (dd, J=8.2, 0.8 Hz, 1H), 3.47 (d, J=7.3 Hz, 2H), 2.80-2.66 (m, 1H), 2.11-2.00 (m, 2H), 1.97-1.75 (m, 4H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step Two
Quantity
260 μL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five

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